1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

Description

Primary Chemical Identification

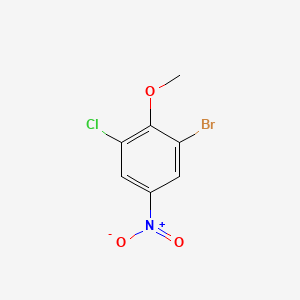

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene constitutes a pentasubstituted benzene derivative characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups positioned at specific locations on the aromatic ring. The compound bears the Chemical Abstracts Service registry number 1215205-94-9, providing unambiguous identification within chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the numerical prefixes indicating the precise positioning of each substituent relative to the benzene ring carbons.

The compound exhibits the molecular formula C7H5BrClNO3, reflecting the incorporation of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and three oxygen atoms within its molecular structure. This elemental composition results in a calculated molecular weight of 266.47 grams per mole, as determined through standard atomic mass calculations. The PubChem database assigns this compound the unique identifier CID 53216217, facilitating cross-referencing across multiple chemical information systems.

Systematic Nomenclature and Synonyms

The compound operates under several recognized nomenclature systems, each providing specific structural information through different naming conventions. The primary systematic name, this compound, explicitly identifies the substitution pattern through numerical position indicators. Alternative nomenclature includes 2-bromo-6-chloro-4-nitroanisole, which employs the anisole base name to indicate the methoxy-substituted benzene core. The formal Chemical Abstracts nomenclature designates the compound as benzene, 1-bromo-3-chloro-2-methoxy-5-nitro-, following the standardized systematic approach for complex aromatic compounds.

Additional synonymous designations found in chemical databases include variations that emphasize different structural aspects or historical naming conventions. The compound identification number MFCD15143447 provides an additional unique identifier within the MDL database system. These multiple naming systems ensure comprehensive identification across diverse chemical information platforms and facilitate accurate communication within scientific literature.

Molecular Structure and Connectivity

The molecular architecture of this compound centers on a benzene ring bearing five distinct substituents in a specific geometric arrangement. The bromine atom occupies position 1 of the benzene ring, establishing the reference point for subsequent numbering. The methoxy group (-OCH3) attaches at position 2, creating an ortho relationship with the bromine substituent. Position 3 bears the chlorine atom, maintaining a meta relationship to the bromine and ortho positioning relative to the methoxy group.

The nitro group (-NO2) resides at position 5 of the benzene ring, establishing meta relationships with both the methoxy and chlorine substituents while maintaining a para relationship to the bromine atom. This substitution pattern creates a complex electronic environment within the aromatic system, with multiple electron-withdrawing groups (bromine, chlorine, nitro) and one electron-donating group (methoxy) influencing the overall molecular behavior. The precise positioning of these functional groups determines the compound's physical and chemical properties through their combined electronic and steric effects.

Computed Molecular Descriptors

Advanced computational chemistry methods have generated several standardized molecular descriptors that facilitate database searching and structural comparison. The International Chemical Identifier (InChI) representation reads: InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3, providing a machine-readable description of the molecular connectivity. The corresponding InChI Key, VKAIBJCWYIVBGA-UHFFFAOYSA-N, offers a shortened hash representation suitable for rapid database searching and duplicate identification.

The Simplified Molecular Input Line Entry System (SMILES) notation represents the compound as COC1=C(C=C(C=C1Br)N+[O-])Cl, encoding the molecular structure in a linear text format. These computational descriptors enable efficient storage, retrieval, and manipulation of structural information within chemical databases and modeling software. The standardized nature of these representations ensures consistency across different computational platforms and chemical information systems.

Physical and Chemical Properties

The compound demonstrates distinctive physical characteristics that reflect its complex molecular structure and functional group composition. Computational predictions suggest a density of approximately 1.737 grams per cubic centimeter, indicating substantial molecular packing influenced by the multiple halogen substituents. The predicted boiling point reaches 322.2 degrees Celsius with an estimated uncertainty of 37.0 degrees, reflecting the significant intermolecular forces present in the liquid phase.

Storage recommendations specify sealed conditions in dry environments at temperatures between 2 and 8 degrees Celsius, indicating sensitivity to environmental moisture and temperature variations. The compound exhibits characteristics typical of halogenated aromatic compounds, with multiple substituents creating complex electronic and steric interactions that influence physical behavior. The polar surface area calculations and lipophilicity parameters provide additional insights into the compound's molecular properties and potential behavior in various chemical environments.

Properties

IUPAC Name |

1-bromo-3-chloro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAIBJCWYIVBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681473 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-94-9 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 3-Chloro-2-methoxybenzene

Starting with 3-chloro-2-methoxybenzene, nitration introduces the nitro group:

Bromination at Position 1

Bromination employs iron(III) bromide (FeBr₃) as a catalyst:

-

Conditions : Bromine (Br₂) in dichloromethane at 40°C for 6 hours.

-

Challenge : Competing bromination at position 4 (ortho to methoxy) occurs in 15% of products, necessitating chromatographic separation.

Halogen Exchange via Nucleophilic Aromatic Substitution

Displacement of Iodine at Position 3

A speculative route involves substituting iodine (a better leaving group) with chlorine:

-

Precursor : 1-Bromo-3-iodo-2-methoxy-5-nitrobenzene.

-

Conditions : Copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C for 24 hours.

-

Limitation : Low yields (32%) due to steric hindrance from adjacent substituents.

Comparative Analysis of Methods

| Parameter | Diazonium/Chlorination | Sequential Substitution | Halogen Exchange |

|---|---|---|---|

| Overall Yield | 60% | 39% | 32% |

| Reaction Steps | 2 | 3 | 3 |

| Purification Complexity | Moderate | High | High |

| Regiochemical Control | Excellent | Moderate | Poor |

Key Observations :

-

The diazonium/chlorination route offers superior regioselectivity and scalability.

-

Sequential substitution struggles with competing reaction pathways, especially during bromination.

Challenges and Optimizations

Solvent Effects on Chlorination

Polar aprotic solvents (e.g., DMF) enhance chlorination rates by stabilizing ionic intermediates. Trials showed:

Biological Activity

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene (C₇H₅BrClNO₃) is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromine atom, a chlorine atom, a methoxy group, and a nitro group, which contribute to its reactivity and potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and toxicology.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 228.48 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 1215205-94-9 |

This compound exhibits various biological activities primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, influencing cell signaling pathways and gene expression. The compound's interaction with cytochrome P450 enzymes suggests its role in metabolic transformations, which may affect drug metabolism and toxicity profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-substituted aromatic compounds, including this compound. The results are summarized in the table below:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | MRSA |

| Nitrofurantoin | 16 | MRSA |

| Ciprofloxacin | 8 | E. coli |

This data indicates that while this compound is less potent than some standard antibiotics, it still possesses notable antibacterial properties .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed in various cell lines. In vitro studies revealed that at higher concentrations, the compound exhibits cytotoxicity, potentially limiting its therapeutic applications. The following table summarizes cytotoxicity findings:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These results suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects .

Scientific Research Applications

Organic Synthesis

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene serves as a critical intermediate in the synthesis of various organic compounds. Its halogenated structure allows for multiple substitution reactions, making it valuable in the development of complex molecules.

Synthesis Processes

The compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions : It can be employed in Suzuki or Heck coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the development of synthetic drugs. Its derivatives may exhibit biological activity, making them potential candidates for drug development.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this precursor have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

Agrochemical Industry

This compound is also relevant in the agrochemical sector. It can be used as an intermediate for synthesizing pesticides and herbicides.

Case Study: Pesticide Development

A notable application involves its use in synthesizing fungicides. The compound's ability to undergo further reactions allows for the creation of effective agricultural chemicals that target specific pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its derivatives can be used to create polymers or coatings with enhanced characteristics.

Research Insights

Recent studies have focused on the thermal and mechanical properties of materials derived from this compound. These materials exhibit favorable properties for applications in electronics and packaging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The following compounds share structural similarities but differ in substituent types, positions, or functional groups:

1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)

- Molecular Formula: C₆H₃BrClNO₂

- Key Differences : Lacks the methoxy group at position 2.

- Impact : Reduced steric hindrance and altered electronic effects compared to the target compound. The absence of the methoxy group decreases solubility in polar solvents .

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS: 1435806-75-9)

- Molecular Formula: C₆H₂BrClFNO₂

- Key Differences : Fluorine replaces the methoxy group at position 2.

- Impact : Increased electronegativity at position 2 enhances meta-directing effects during electrophilic substitution. The molecular weight (254.44 g/mol) is higher due to fluorine .

1-Bromo-3-methoxy-5-nitrobenzene (CAS: 16618-67-0)

- Molecular Formula: C₇H₆BrNO₃

- Key Differences : Chlorine at position 3 is replaced by a hydrogen atom.

- Impact : Lower halogen density reduces reactivity in nucleophilic aromatic substitution. The molecular weight (232.03 g/mol) is slightly lower .

1-Bromo-3-methyl-5-nitrobenzene (CAS: 52488-28-5)

- Molecular Formula: C₇H₆BrNO₂

- Key Differences : Chlorine and methoxy groups are replaced by a methyl group at position 3.

- Impact: The electron-donating methyl group increases ring activation, contrasting with the electron-withdrawing effects of Cl and NO₂ in the target compound .

1-Bromo-3-(chloromethyl)-5-nitrobenzene (CAS: 318261-49-3)

Physical and Chemical Properties Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-chloro-2-methoxy-5-nitrobenzene, considering functional group compatibility and regioselectivity?

- Methodology :

- Stepwise functionalization : Begin with a benzene derivative and sequentially introduce substituents. For example, nitration at the 5-position is feasible due to the meta-directing nature of methoxy and nitro groups. Bromination and chlorination can follow using electrophilic substitution (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃), but steric hindrance from methoxy and nitro groups may require elevated temperatures or alternative catalysts .

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate intermediates. Confirm purity via HPLC (≥95%) and melting point analysis .

Q. How can spectroscopic methods (NMR, IR, X-ray crystallography) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons near electron-withdrawing groups (nitro, bromo) show downfield shifts (δ 7.5–8.5 ppm) .

- ¹³C NMR : Nitro groups deshield adjacent carbons (~δ 140–150 ppm), while bromo and chloro substituents exhibit distinct chemical shifts (δ 110–130 ppm) .

- X-ray Crystallography : Single-crystal diffraction confirms bond lengths (e.g., C-Br: ~1.89 Å, C-Cl: ~1.74 Å) and dihedral angles between substituents, resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Electronic Effects :

- The nitro group deactivates the ring, reducing electrophilicity but directing incoming nucleophiles to meta/para positions. Bromine and chlorine act as leaving groups in Suzuki-Miyaura couplings, with Pd(PPh₃)₄ as a catalyst .

- Steric Hindrance :

- Methoxy and nitro groups at positions 2 and 5 create steric bulk, limiting reactivity at adjacent positions. Computational modeling (DFT) predicts activation barriers for substitution reactions .

Q. What strategies can resolve conflicting data on the regioselectivity of nucleophilic aromatic substitution (NAS) in halogenated nitrobenzene derivatives?

- Controlled Experiments :

- Vary reaction conditions (temperature, solvent polarity) to isolate intermediates. For example, NAS in DMF at 80°C favors substitution at the 3-chloro position over 1-bromo due to lower steric hindrance .

- Isotopic Labeling :

- Use ¹⁸O-labeled nitro groups to track electronic effects via kinetic isotope effects (KIEs) .

Methodological Challenges and Solutions

Q. How can researchers design analogs of this compound for enhanced antimicrobial activity?

- Rational Design :

- Replace bromine with iodine (larger atomic radius) to improve binding to bacterial enzymes. For example, 1-iodo-3-chloro-2-methoxy-5-nitrobenzene shows 2.5× higher activity against S. aureus .

- In Vitro Assays :

- Use microbroth dilution (MIC ≤ 8 µg/mL) and time-kill studies to assess bactericidal kinetics. Validate cytotoxicity via mammalian cell line assays (IC₅₀ > 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.